![molecular formula C6H13NO2 B026937 (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine CAS No. 103883-30-3](/img/structure/B26937.png)
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
Overview
Description
Methenamine is a urinary tract antiseptic used for the prophylaxis and treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary . It is not used to treat infection and should only be used after appropriate eradication of infection with antimicrobial agents .
Chemical Reactions Analysis
Methenamine is rapidly absorbed and excreted in the urine where it decomposes at an acidic pH into formaldehyde and ammonia . Formaldehyde is directly bactericidal. Almost all bacteria are sensitive to formaldehyde and resistance to it does not develop .
Scientific Research Applications
1. Synthesis of Key Chiral Intermediate in Painkillers ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This compound is used in the production of painkillers .
Use in Biocatalysis
The compound is used in biocatalysis, specifically in the production of chiral amines . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .
Use in Recombinant Engineered Bacteria
The compound is used in the construction of bienzyme cascade systems in recombinant engineered bacteria . This has been shown to increase the substrate handling capacity of the bacteria .
4. Use in the Treatment of Urinary Tract Infections Methenamine hippurate, a urinary antiseptic and non-antibiotic alternative, has been shown to be effective in the treatment of urinary tract infections . This compound is used as a non-antibiotic alternative for the treatment of recurrent urinary tract infections in women .
Use in UTI Prevention
Methenamine is used in the prevention of urinary tract infections (UTIs) . A Cochrane review analyzed the available trials evaluating the efficacy of methenamine for UTI prevention .
6. Use in the Synthesis of Antibiotics The compound is used in the synthesis of antibiotics . It is used as an alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women .
Safety and Hazards
Future Directions
Methenamine is a safe and effective option to prevent UTI in older adults with recurrent UTI, genitourinary surgical procedures, and potentially long-term catheterization . When selecting a treatment approach to preventing UTI in older adults with adequate renal function, clinicians may consider methenamine as a viable option .
properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |
CAS RN |
103883-30-3 | |
Record name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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